![molecular formula C9H14N2O2 B174402 tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate CAS No. 186551-70-2](/img/structure/B174402.png)
tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate” is a chemical compound with the molecular formula C9H14N2O2 . It is also known as 3-(tert-Butyl)-1-methyl-1H-pyrazole-carboxylic acid .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate”, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . An efficient one-pot two-step synthesis of a similar compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, has been reported, which involves a solvent-free condensation/reduction reaction sequence .Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate” consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis
Pyrazole derivatives, including “tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate”, have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in a wide range of chemical reactions, including [3 + 2] cycloaddition, condensation, and reductive amination .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate” include a molecular weight of 182.220 Da, a density of 1.1±0.1 g/cm3, a boiling point of 317.7±30.0 °C at 760 mmHg, and a melting point of 150°C to 156°C .Scientific Research Applications
Synthesis and Applications in Organic Chemistry
Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids
tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate is used in the synthesis of fluorinated pyrazole-4-carboxylic acids, which have potential applications in organic chemistry and medicinal chemistry (Iminov et al., 2015).
Synthesis of Novel Antitumor Agents
This compound is also involved in the synthesis of benzimidazoles with potential antitumor properties, highlighting its significance in the development of new cancer therapies (Abonía et al., 2011).
Formation of Bifunctional Frustrated Pyrazolylborane Lewis Pairs
Research demonstrates the use of tert-butyl 3-methyl-1H-pyrazole-1-carboxylate derivatives for small molecule fixation, offering insights into new reactions for carbon dioxide capture (Theuergarten et al., 2012).
Catalysis and Chemical Reactions
Microwave-Assisted Preparation of Pyrazine Derivatives
The compound finds application in the preparation of pyrazine derivatives using microwave irradiation, showcasing its role in facilitating efficient chemical reactions (Nikulnikov et al., 2009).
Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors
It serves as a key intermediate in the synthesis of complex molecules like spiropiperidine lactam, which have potential as acetyl-CoA carboxylase inhibitors (Huard et al., 2012).
Ambient-Temperature Synthesis of Novel Compounds
The tert-butyl 3-methyl-1H-pyrazole-1-carboxylate derivative is also used in ambient-temperature syntheses, which are crucial for the development of efficient and eco-friendly chemical processes (Becerra et al., 2021).
Safety And Hazards
“tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
The increasing popularity of pyrazoles in several fields of science suggests that “tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate” and similar compounds will continue to be the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . The ongoing need for new and functionalized N-heterocyclic amines to probe novel reactivity has driven the development of innovative synthetic methods for their preparation .
properties
IUPAC Name |
tert-butyl 3-methylpyrazole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-7-5-6-11(10-7)8(12)13-9(2,3)4/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYFCIJRCTUHSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610295 |
Source
|
Record name | tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate | |
CAS RN |
186551-70-2 |
Source
|
Record name | tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.